![molecular formula C69H111N21O13 B10851339 N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
N,N-diallyl[D-Pro-10]Dyn A-(1-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl[D-Pro-10]Dyn A-(1-11) is a synthetic analogue of the endogenous opioid peptide dynorphin A. This compound is specifically modified at the N-terminal with diallyl groups and at the tenth position with D-proline. These modifications are designed to enhance its affinity and selectivity for opioid receptors, particularly the kappa opioid receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl[D-Pro-10]Dyn A-(1-11) involves several steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
N-terminal Modification: The N-terminal amino group is diallylated using allyl bromide in the presence of a base such as sodium hydride.
D-Proline Incorporation: D-proline is incorporated at the tenth position during the SPPS process.
Industrial Production Methods
Industrial production of N,N-diallyl[D-Pro-10]Dyn A-(1-11) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl[D-Pro-10]Dyn A-(1-11) undergoes various chemical reactions, including:
Oxidation: The diallyl groups can be oxidized to form epoxides or diols.
Reduction: The peptide can be reduced to remove disulfide bonds if present.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols of the diallyl groups.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptides with new functional groups replacing the allyl groups.
Scientific Research Applications
N,N-diallyl[D-Pro-10]Dyn A-(1-11) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction with kappa opioid receptors.
Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: Utilized in the development of new opioid receptor ligands for pharmaceutical applications.
Mechanism of Action
N,N-diallyl[D-Pro-10]Dyn A-(1-11) exerts its effects by binding to kappa opioid receptors. The diallyl groups and D-proline modification enhance its selectivity and affinity for these receptors. Upon binding, it activates the receptor, leading to downstream signaling pathways that result in analgesic and other physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzylTyr(1)Dyn A-(1-11): Another modified dynorphin A analogue with a benzyl group at the N-terminal.
[D-Asp(5),Dap(8)]Dyn A-(1-11): A cyclic analogue with modifications at positions 5 and 8.
Uniqueness
N,N-diallyl[D-Pro-10]Dyn A-(1-11) is unique due to its specific N-terminal diallyl modification and D-proline incorporation, which confer enhanced selectivity and affinity for kappa opioid receptors compared to other analogues .
Properties
Molecular Formula |
C69H111N21O13 |
|---|---|
Molecular Weight |
1442.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C69H111N21O13/c1-7-34-89(35-8-2)54(39-45-26-28-46(91)29-27-45)62(98)81-40-55(92)80-41-56(93)82-52(38-44-19-11-10-12-20-44)61(97)87-51(37-42(4)5)60(96)84-47(22-15-31-77-67(71)72)58(94)83-48(23-16-32-78-68(73)74)59(95)88-57(43(6)9-3)64(100)85-49(24-17-33-79-69(75)76)65(101)90-36-18-25-53(90)63(99)86-50(66(102)103)21-13-14-30-70/h7-8,10-12,19-20,26-29,42-43,47-54,57,91H,1-2,9,13-18,21-25,30-41,70H2,3-6H3,(H,80,92)(H,81,98)(H,82,93)(H,83,94)(H,84,96)(H,85,100)(H,86,99)(H,87,97)(H,88,95)(H,102,103)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t43-,47-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
InChI Key |
PUPCCTCXOWBBTI-JHLTVMAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC=C)CC=C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



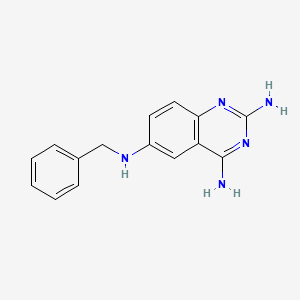
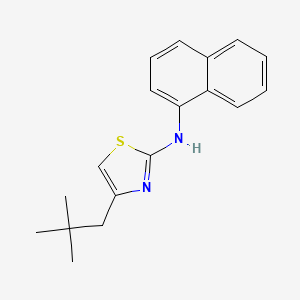
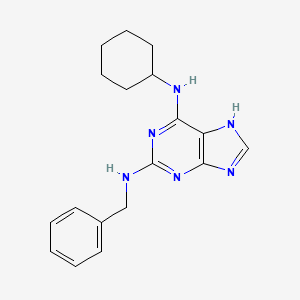


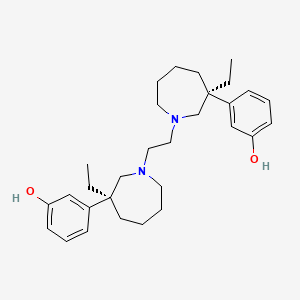
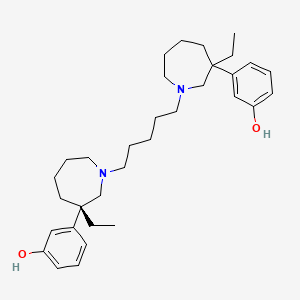
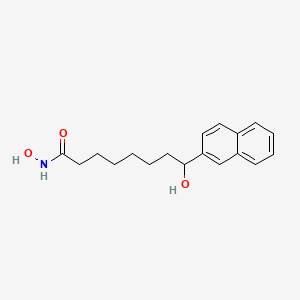


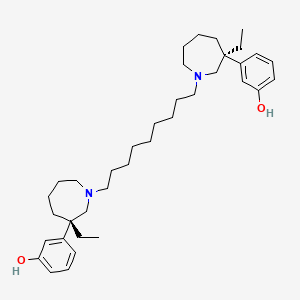
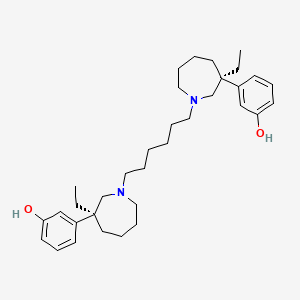
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)
